1,2,3,4-Tetrahydronaphthalen-1-one oxime
CAS No.:
Cat. No.: VC13289746
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO |
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Molecular Weight | 161.20 g/mol |
IUPAC Name | (NE)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
Standard InChI | InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10+ |
Standard InChI Key | YFDVQUUMKXZPLK-ZHACJKMWSA-N |
Isomeric SMILES | C1CC2=CC=CC=C2/C(=N/O)/C1 |
Canonical SMILES | C1CC2=CC=CC=C2C(=NO)C1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1,2,3,4-Tetrahydronaphthalen-1-one oxime features a partially hydrogenated naphthalene ring system. The oxime group (-NOH) is positioned at the ketone site of 1-tetralone, forming a planar configuration. The compound exists in two stereoisomeric forms (E and Z) due to the oxime’s imine double bond .
Table 1: Structural and Nomenclature Data
Synthesis and Optimization
One-Step Oximation Reaction
The most efficient synthesis route involves reacting 1-tetralone with hydroxylamine hydrochloride in the presence of sodium carbonate and ethanol. This method, detailed in patent CN104926688A, achieves a high yield (up to 99.5% purity) under mild conditions :
Reaction Conditions:
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Temperature: 75–85°C
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Time: 3–4 hours (reflux)
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Molar Ratios:
Post-reaction, crystallization is induced by cooling, followed by ethanol rinsing and vacuum drying . This method’s scalability has been demonstrated at multi-kilogram scales, making it industrially viable.
Mechanistic Insights
The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an intermediate hemiaminal that dehydrates to the oxime. The basic conditions (Na₂CO₃) neutralize HCl byproducts, driving the reaction to completion .
Applications in Pharmaceutical Synthesis
Intermediate for Chiral Amines
1-Tetralone oxime is a precursor to (R)-(-)-1,2,3,4-tetrahydro-1-naphthylamine, a chiral amine used in anticancer agents. Reduction of the oxime with catalysts like sodium borohydride or 9-BBN yields the enantiomerically pure amine . For example, stereoselective reduction using (R)-tert-butylsulfinamide produces the (1R,4S)-configured amine with >99.9% enantiomeric excess .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., ethanol, acetone) . Its oxime group confers moderate stability under acidic conditions but susceptibility to oxidation and hydrolysis at elevated temperatures.
Table 2: Key Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Flash Point | 194.4 ± 8.8°C | |
LogP (Partition Coefficient) | 2.61 (estimated) | |
Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) |
Future Research Directions
Expanding Pharmacological Utility
Further studies should explore:
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Structure-Activity Relationships (SAR): Modifying the tetrahydronaphthalene ring to enhance sigma-2 receptor affinity .
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Prodrug Development: Leveraging the oxime’s reactivity for targeted drug delivery .
Green Synthesis Methods
Investigating catalytic systems (e.g., thiourea pre-catalysts) could reduce reliance on stoichiometric bases and improve atom economy .
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